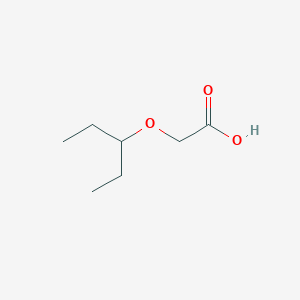

2-(Pentan-3-yloxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pentan-3-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-6(4-2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWBVHWCYMYORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pentan 3 Yloxy Acetic Acid

Established Laboratory Synthesis Procedures

The most common and well-established method for the laboratory-scale synthesis of α-alkoxy acetic acids like 2-(pentan-3-yloxy)acetic acid is through a modification of the Williamson ether synthesis.

Modifications of Existing Literature Protocols for Carboxylic Acid Preparation

The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the preparation of this compound, this involves the reaction of a pentan-3-oxide salt with a haloacetic acid derivative, typically an ester to prevent the acidic proton of the carboxylic acid from interfering with the basic alkoxide.

A general two-step procedure is employed:

Formation of the Alkoxide: Pentan-3-ol is deprotonated using a strong base to form the corresponding pentan-3-oxide. Common bases for this transformation include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). google.com The reaction proceeds with the evolution of hydrogen gas.

Nucleophilic Substitution: The resulting alkoxide is then reacted in situ with an ethyl or tert-butyl ester of a haloacetic acid, such as ethyl bromoacetate or tert-butyl bromoacetate. google.comresearchgate.net The alkoxide acts as a nucleophile, displacing the halide in an SN2 reaction to form the corresponding ester, ethyl 2-(pentan-3-yloxy)acetate.

Hydrolysis: The final step is the hydrolysis of the ester to the desired carboxylic acid. This is typically achieved by heating the ester with a strong base like sodium hydroxide, followed by acidification.

A representative laboratory-scale synthesis is detailed in the table below.

| Step | Reagents and Conditions | Product |

| 1 | Pentan-3-ol, Sodium Hydride (NaH), Tetrahydrofuran (THF), 0 °C to room temperature | Sodium pentan-3-oxide |

| 2 | Ethyl bromoacetate, in THF, reflux | Ethyl 2-(pentan-3-yloxy)acetate |

| 3 | 1. Sodium hydroxide (aq), heat; 2. Hydrochloric acid (aq) | This compound |

This table outlines a plausible synthetic sequence based on established Williamson ether synthesis protocols.

Regioselective and Chemoselective Transformations

A key consideration in the synthesis of this compound is the potential for side reactions, which necessitates careful control of reaction conditions to ensure regioselectivity and chemoselectivity.

Regioselectivity: The primary challenge when using secondary alcohols like pentan-3-ol in Williamson ether synthesis is the competing E2 elimination reaction, where the alkoxide acts as a base to deprotonate a β-hydrogen on the alkyl halide, leading to an alkene. wikipedia.org To favor the desired SN2 substitution, it is crucial to use a primary alkyl halide, such as ethyl bromoacetate, where steric hindrance is minimized. masterorganicchemistry.com The reaction temperature should also be kept as low as possible to favor substitution over elimination.

Chemoselectivity: When the substrate contains other potentially reactive functional groups, chemoselectivity becomes a critical issue. The high reactivity of the alkoxide intermediate means it can react with other electrophilic sites. However, in the synthesis of this compound from pentan-3-ol and a haloacetate, the primary electrophilic site is the carbon bearing the halogen. The use of an ester protecting group for the carboxylic acid functionality is a key chemoselective strategy, preventing the acidic proton from quenching the alkoxide. The subsequent hydrolysis step is a standard and generally high-yielding transformation. nih.gov

Advanced and Emerging Synthetic Approaches for Incorporating the Pentan-3-yloxy Moiety

Beyond traditional methods, advanced synthetic strategies are being developed that could offer alternative routes to this compound, potentially with improved efficiency, stereocontrol, or functional group tolerance.

Stereoselective Alkylation and Etherification Reactions

Pentan-3-ol is a chiral molecule, and the synthesis of enantiomerically pure this compound would require a stereoselective approach. While the Williamson ether synthesis itself is not inherently stereoselective at the alcohol center (the stereocenter of a chiral secondary alcohol is retained), the preparation of enantiopure starting materials is crucial.

Recent advances in asymmetric catalysis could provide pathways to chiral ethers. For instance, metal-catalyzed asymmetric O-alkylation reactions have been developed, although their application to simple secondary alcohols like pentan-3-ol for the synthesis of α-alkoxy acids is not yet widespread. Another approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the etherification step. The development of highly stereoselective methods for the synthesis of α-glycosylated carboxylic acids using specific catalysts highlights the potential for achieving high stereocontrol in C-O bond formation. nih.govrsc.org

Electrochemical Decarboxylative C-O Cross-Coupling Strategies

Electrochemical methods offer a promising alternative for the formation of C-O bonds, often under milder conditions than traditional methods. Decarboxylative cross-coupling reactions, in particular, have gained significant attention. nih.govresearchgate.netbohrium.com

The classical Hofer-Moest reaction involves the electrochemical oxidation of a carboxylic acid to a carbocation, which can then be trapped by a nucleophile such as an alcohol. nih.gov However, this method is generally limited to substrates that can form stabilized carbocations (e.g., benzylic, tertiary). researchgate.netnih.gov The formation of a secondary carbocation from a simple aliphatic carboxylic acid, which would be required for a direct coupling with pentan-3-ol, is generally not favored.

To overcome these limitations, new electrochemical strategies are being developed that proceed via radical-radical coupling pathways, thus avoiding the formation of high-energy carbocations. researchgate.net Recent research has demonstrated the electrochemical decarboxylative coupling of primary and secondary alkyl carboxylates with N-hydroxybenzotriazole to form benzotriazole ethers. researchgate.netnih.gov These intermediates can then potentially be converted to the desired ethers. This approach expands the scope of electrochemical C-O bond formation to include less stabilized systems. While direct application to the synthesis of this compound has not been reported, this methodology represents a frontier in the field and could be adapted for such transformations in the future.

The table below summarizes the key features of these advanced approaches.

| Synthetic Approach | Key Principle | Potential Advantages for this compound Synthesis |

| Stereoselective Etherification | Use of chiral catalysts or auxiliaries to control stereochemistry. | Access to enantiomerically pure (R)- or (S)-2-(pentan-3-yloxy)acetic acid. |

| Electrochemical Decarboxylative C-O Cross-Coupling (Beyond Hofer-Moest) | Radical-based coupling of carboxylic acids with alcohols, avoiding unstable carbocation intermediates. | Milder reaction conditions, potentially higher functional group tolerance, and a novel disconnection approach. |

This table provides a conceptual overview of advanced synthetic strategies.

Radical-Mediated C-O Bond Formation

The formation of the ether linkage in this compound via a radical-mediated C-O bond formation represents a potential, albeit less conventional, synthetic strategy. This approach would likely involve the generation of a pentan-3-oxy radical or a related radical species that can react with a suitable acetic acid derivative.

One conceptual pathway could involve the generation of an alkoxy radical from pentan-3-ol using a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, in the presence of a radical initiator. This alkoxy radical could then, in theory, be trapped by a radical acceptor derived from acetic acid.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| Pentan-3-ol | Bromoacetic acid | (Diacetoxyiodo)benzene, Radical Initiator (e.g., AIBN) | This compound |

Interactive Data Table: Hypothetical Radical-Mediated Synthesis

| Parameter | Value |

| Proposed Reaction Type | Radical C-O Bond Formation |

| Key Intermediate | Pentan-3-oxy radical |

| Potential Acetic Acid Source | Bromoacetic acid |

| Oxidizing Agent | (Diacetoxyiodo)benzene |

| Initiator | Azobisisobutyronitrile (AIBN) |

It is important to note that the efficiency of such a reaction would be highly dependent on reaction conditions and the potential for side reactions, such as the disproportionation or dimerization of the radical species.

Multi-Component Reactions

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. While no specific MCR has been reported for the direct synthesis of this compound, established MCRs like the Ugi or Passerini reactions could be conceptually adapted.

The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide. A theoretical adaptation for the synthesis of a precursor to this compound could involve the use of pentan-3-ol as a solvent or a co-reactant that gets incorporated into the final product, although this is not a standard Ugi reaction.

A more plausible, though still theoretical, multi-component approach would be a variation of the Passerini three-component reaction. The Passerini reaction typically involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.

Hypothetical Passerini-type Reaction Data

| Component 1 | Component 2 | Component 3 | Potential Intermediate |

| Glyoxylic acid | Isocyanide | Pentan-3-ol | α-hydroxy-2-(pentan-3-yloxy)acetamide derivative |

Following the formation of this intermediate, subsequent hydrolysis and chemical modifications would be necessary to yield the final this compound product. The development of a true multi-component reaction for the direct synthesis of this target molecule would represent a novel advancement in synthetic chemistry.

Role As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Oseltamivir (B103847) and Its Analogues

The pentan-3-yloxy group is a critical pharmacophore of Oseltamivir, contributing to its binding affinity with the neuraminidase enzyme of the influenza virus. Consequently, the efficient introduction of this moiety is a key consideration in the numerous synthetic strategies developed for the drug. While 2-(Pentan-3-yloxy)acetic acid itself is not always the direct precursor, its structural motif, particularly the corresponding aldehyde, is central to several convergent synthetic designs.

The synthesis of Oseltamivir has been a subject of intense research, leading to a variety of innovative synthetic pathways. The pentan-3-yloxy group is typically incorporated at a late stage of the synthesis, often through the nucleophilic opening of an aziridine (B145994) ring with 3-pentanol (B84944). However, strategies utilizing building blocks already containing this side chain, such as derivatives of this compound, offer advantages in terms of convergency and stereochemical control.

While direct evidence for the use of this compound in aldol-based syntheses of Oseltamivir is not prominently featured in available literature, the strategic importance of aldol (B89426) reactions in constructing the functionalized cyclohexene (B86901) core of the drug is well-established. These approaches often involve the stereoselective condensation of smaller, chiral fragments. A hypothetical integration of a derivative of this compound, for instance, its corresponding aldehyde, could serve as a key electrophile or be transformed into a suitable nucleophile to introduce the pentan-3-yloxy side chain early in the synthetic sequence, thereby influencing the stereochemical outcome of subsequent transformations.

A significant advancement in Oseltamivir synthesis involves the use of organocatalytic asymmetric Michael additions. In a notable approach developed by Hayashi and coworkers, pentan-3-yloxyacetaldehyde, an aldehyde derivative structurally related to this compound, plays a pivotal role. This aldehyde undergoes a highly diastereoselective and enantioselective Michael addition to a nitroalkene, catalyzed by a diarylprolinol silyl (B83357) ether. This key step efficiently assembles the carbon skeleton of Oseltamivir with the correct stereochemistry at two of the three chiral centers. The reaction proceeds with high yield and stereoselectivity, demonstrating the utility of a C2-synthon bearing the pentan-3-yloxy group in a convergent and efficient synthesis.

| Reactants | Catalyst | Key Reaction | Significance |

| Pentan-3-yloxyacetaldehyde, Nitroalkene | Diarylprolinol silyl ether | Asymmetric Michael Addition | Establishes two stereocenters of Oseltamivir with high control |

The Curtius rearrangement is another powerful transformation employed in Oseltamivir synthesis for the introduction of amine functionalities. In some synthetic routes, an acyl azide (B81097) precursor bearing the pentan-3-yloxy side chain undergoes a Curtius rearrangement to form an isocyanate. This intermediate is then trapped with a suitable nucleophile to install the required amino group. This strategy highlights the versatility of carboxylic acid derivatives, such as this compound, which can be readily converted to the necessary acyl azides for this key transformation.

The structural framework of Oseltamivir has been a template for the design and synthesis of new analogues with potentially improved or novel biological activities. Researchers have synthesized a series of Oseltamivir analogues starting from shikimic acid, where the pentan-3-yloxy group is retained. nih.gov In one study, while the synthesized analogues did not show inhibitory activity against influenza A neuraminidase, they exhibited interesting cytotoxic activity against several human cancer cell lines, including KB, MCF7, and Lu-1. nih.gov This suggests that the Oseltamivir scaffold, including the pentan-3-yloxy moiety, may serve as a starting point for the development of anticancer agents. The azide intermediates in this study were found to be more active than the corresponding amines, indicating the importance of the functional group at other positions for cytotoxic effects. nih.gov

| Compound Type | Biological Activity | Cell Lines |

| Oseltamivir Analogues (Azides) | Cytotoxic | KB, MCF7, Lu-1 |

| Oseltamivir Analogues (Amines) | Reduced Cytotoxicity | KB, MCF7, Lu-1 |

Integration into Divergent Synthetic Routes for Oseltamivir

Applications in the Synthesis of Pharmacologically Significant Compounds

Beyond its role in Oseltamivir synthesis, the 2-(substituted-phenoxy)acetic acid scaffold, to which this compound belongs, is a common motif in medicinal chemistry. Derivatives of phenoxyacetic acid have been explored for a wide range of pharmacological activities. While specific research on the broader applications of this compound is limited, the general class of compounds has shown promise in various therapeutic areas. For instance, various phenoxyacetic acid derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and other biological activities. This suggests a potential for this compound and its derivatives to be investigated for similar applications, leveraging the lipophilic nature of the pentan-3-yloxy group to potentially modulate pharmacokinetic and pharmacodynamic properties.

Development of Antiviral Agents

The structural components of this compound are integral to the design of potent antiviral drugs, particularly in the field of influenza treatment.

The pentan-3-yloxy group is a critical structural feature of the highly successful anti-influenza drug Oseltamivir (marketed as Tamiflu). uitm.edu.mywikipedia.org Oseltamivir functions by inhibiting neuraminidase, a key glycoprotein (B1211001) on the surface of the influenza virus that enables the release of newly formed virus particles from infected host cells. nih.gov The core of oseltamivir is a (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid structure. nih.gov

The design of oseltamivir and its analogues leverages the specific interactions between the drug molecule and the active site of the neuraminidase enzyme. Molecular docking studies have revealed that the branched pentan-3-yloxy side chain plays a crucial role in the binding affinity of the inhibitor. nih.gov It establishes significant hydrophobic interactions with amino acid residues within the enzyme's active site, including Arg152 and Trp178, thereby anchoring the inhibitor securely and enhancing its potency. nih.gov

In the synthesis of oseltamivir and its derivatives, the pentan-3-yloxy moiety is typically introduced via an etherification reaction. Synthetic routes often involve the ring-opening of an aziridine intermediate on the cyclohexene core using 3-pentanol, catalyzed by a Lewis acid like boron trifluoride. wikipedia.orguitm.edu.my This step strategically installs the necessary ether linkage, highlighting the role of precursors like 3-pentanol in forming the final active pharmaceutical ingredient.

Table 1: Key Interactions of the Oseltamivir Core with the Neuraminidase Active Site This table is interactive. Click on the headers to sort.

| Molecular Fragment of Inhibitor | Type of Interaction | Key Interacting Residues |

|---|---|---|

| Pentan-3-yloxy group | Hydrophobic | Arg152, Trp178 |

| Carboxylic acid group | Hydrogen Bonding | Asn294, Ser246 |

| Acetamido group | Hydrogen Bonding | Arg118, Arg292 |

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov This cysteine protease is responsible for cleaving viral polyproteins into functional units, a critical step in the virus's life cycle. nih.govnih.gov The inhibition of Mpro effectively blocks viral replication, and numerous research efforts have focused on identifying small molecule inhibitors. nih.gov

While a wide array of compounds, including various peptide mimics and heterocyclic structures, have been investigated, a direct and prominent role for this compound as a key intermediate in the synthesis of leading, publicly documented COVID-19 main protease inhibitors has not been established in the reviewed scientific literature. The development of Mpro inhibitors like Nirmatrelvir (a component of Paxlovid) has involved complex synthetic pathways focused on creating specific peptidomimetic structures that fit into the enzyme's active site. mdpi.com Although acetic acid derivatives in general are explored for various biological activities, the specific application of the this compound scaffold is not a central feature of current Mpro inhibitor designs.

Asymmetric Synthesis of Complex Natural Product Cores

Asymmetric synthesis is a critical field of chemistry focused on the stereoselective construction of chiral molecules. The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of natural products, which often possess intricate and stereochemically rich structures.

Cyclopentan[c]pyran systems represent a class of fused bicyclic ethers that form the core structure of numerous biologically active natural products. The synthesis of these complex scaffolds requires precise control over the formation of multiple stereocenters. While the strategic use of chiral building blocks is fundamental to these syntheses, the direct application of this compound in the asymmetric synthesis of cyclopentan[c]pyran systems is not extensively documented in scientific literature.

Domino reactions, also known as cascade or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. A significant challenge in designing domino reactions is controlling the stereochemical outcome, particularly diastereoselectivity. This involves directing the reaction to favor one diastereomer out of several possible products. Although chiral auxiliaries and catalysts are often employed for this purpose, specific examples detailing the use of this compound to control diastereoselectivity in such reactions are not readily found in current research databases.

Preparation of Diverse Functionalized Organic Molecules

As a functionalized building block, this compound offers synthetic chemists a platform for creating a variety of more complex organic molecules. lookchem.com Its utility lies in the reactivity of its carboxylic acid group, which can undergo a wide range of standard organic transformations. The ether linkage is generally stable under many reaction conditions, allowing for selective modification at the acid site. This makes the compound a useful starting material for producing diverse derivatives for applications in pharmaceuticals and agrochemicals. lookchem.com

The carboxylic acid moiety can be readily converted into other functional groups. For example:

Esterification with an alcohol under acidic conditions yields the corresponding ester.

Amidation with an amine, often using a coupling agent, produces an amide.

Reduction using a strong reducing agent like lithium aluminum hydride converts the carboxylic acid to a primary alcohol.

Conversion to an acyl halide using reagents like thionyl chloride or oxalyl chloride provides a highly reactive intermediate for further substitutions.

These transformations allow the 2-(pentan-3-yloxy)acetyl group to be incorporated into a larger molecular framework, serving as a versatile precursor in multi-step syntheses.

Table 2: Synthetic Utility of this compound This table is interactive. Click on the headers to sort.

| Functional Group | Reaction Type | Typical Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

Mechanistic Investigations and Process Chemistry

Mechanistic Elucidation of Reactions Involving 2-(Pentan-3-yloxy)acetic Acid Derivatives

A key derivative in these mechanistic studies is 2-(pentan-3-yloxy)acetaldehyde, which serves as a crucial building block in the synthesis of pharmacologically important molecules. The reactions of this aldehyde, particularly carbon-carbon bond-forming reactions, have been a focal point of research to understand and control the formation of chiral centers.

The stereochemical outcome of reactions involving 2-(pentan-3-yloxy)acetaldehyde is of paramount importance, especially in asymmetric synthesis. The Michael addition of this aldehyde to nitroalkenes has been a well-studied example, providing insight into the factors that govern the formation of specific stereoisomers.

Computational studies on analogous systems suggest that the stereoselectivity in such organocatalyzed Michael additions is a complex interplay of steric and electronic factors. The transition state geometry, stabilized by non-covalent interactions between the catalyst, substrate, and reagent, dictates the facial selectivity of the attack on the prochiral enamine intermediate. While specific kinetic data for reactions of 2-(pentan-3-yloxy)acetaldehyde are not extensively reported, kinetic studies on similar proline-catalyzed aldol (B89426) and Michael reactions have revealed that the carbon-carbon bond-forming step is often rate-determining. semanticscholar.orgnih.gov The reversibility of these reactions can also play a crucial role in the final diastereomeric and enantiomeric ratios. nih.gov

In the context of the Michael addition of 2-(pentan-3-yloxy)acetaldehyde, the formation of the desired stereoisomer is achieved with high selectivity, which is critical for the subsequent cyclization and functional group transformations in multi-step syntheses.

Organocatalysis, particularly with proline and its derivatives, has been instrumental in controlling the stereochemistry of reactions involving α-alkoxy aldehydes like 2-(pentan-3-yloxy)acetaldehyde. Diphenylprolinol silyl (B83357) ether, a bulky proline derivative, has proven to be a highly effective catalyst for the asymmetric Michael addition of 2-(pentan-3-yloxy)acetaldehyde to nitroalkenes. researchgate.netelsevierpure.comsemanticscholar.org

The catalytic cycle is generally understood to proceed via the formation of a chiral enamine intermediate from the reaction of the aldehyde and the secondary amine of the proline-derived catalyst. libretexts.org This enamine then attacks the Michael acceptor. The stereochemical outcome is directed by the catalyst's chiral environment, which shields one face of the enamine, leading to a preferential attack from the less hindered face. semanticscholar.org The bulky diphenylprolinol silyl ether catalyst provides a well-defined chiral pocket that effectively controls the approach of the electrophile, resulting in high diastereo- and enantioselectivity. nih.govnih.gov

The mechanism of diphenylprolinol silyl ether-catalyzed Michael additions has been a subject of detailed investigation, with discussions around the exact nature of the transition state and the role of intermediates. nih.govresearchgate.net While a universally accepted model is still debated, the empirical success of these catalysts in reactions involving derivatives of this compound is well-documented.

Process Optimization for Scalable Synthesis

The industrial application of this compound derivatives necessitates the development of robust, efficient, and scalable synthetic processes. Research in this area has largely focused on the implementation of modern manufacturing technologies and the optimization of reaction conditions to maximize yield and purity while minimizing waste and operational complexity.

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of complex molecules, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. thieme.de The synthesis of Oseltamivir (B103847), a prominent antiviral drug, provides a relevant case study where a derivative of this compound is a key starting material. Several research groups have developed continuous-flow processes for this synthesis, which include the reaction of 2-(pentan-3-yloxy)acetaldehyde. researchgate.netelsevierpure.comsemanticscholar.orgthieme.de

In a typical continuous-flow setup for the Michael addition of 2-(pentan-3-yloxy)acetaldehyde, streams of the aldehyde, the nitroalkene, and the organocatalyst are continuously mixed in a microreactor or a tube reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high reproducibility. The small reactor volumes inherent to flow chemistry also enable the safe handling of potentially hazardous reagents and intermediates. google.com

The following table summarizes typical parameters for a continuous-flow Michael addition involving a 2-(pentan-3-yloxy)acetaldehyde derivative as reported in the literature for Oseltamivir synthesis.

| Parameter | Value | Reference |

| Reactor Type | Microreactor/Tube Reactor | elsevierpure.comthieme.de |

| Residence Time | 10 - 60 min | elsevierpure.com |

| Temperature | 20 - 40 °C | google.com |

| Catalyst | Diphenylprolinol silyl ether | researchgate.netelsevierpure.com |

| Overall Yield (Multi-step) | 54-60% | researchgate.netsemanticscholar.org |

A primary goal of process optimization is to maximize the yield of the desired product while minimizing the formation of impurities. In the synthesis involving this compound derivatives, several strategies have been employed to achieve this.

In the context of the organocatalyzed Michael addition, careful selection of the catalyst, solvent, and reaction temperature is crucial for achieving high yields and selectivities. The use of bulky proline derivatives like diphenylprolinol silyl ether not only enhances stereocontrol but can also improve the reaction rate and conversion. nih.gov

Computational Chemistry and in Silico Modeling

Quantum Chemical Studies (DFT) on 2-(Pentan-3-yloxy)acetic Acid Derivatives

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to derivatives of acetic acid to elucidate their electronic characteristics and predict their reactivity. eajournals.org DFT calculations allow for the optimization of molecular geometry and the computation of various molecular properties that are critical for understanding chemical behavior. nih.gov

The electronic properties of a molecule are fundamental to its reactivity. DFT studies on acetic acid derivatives typically involve the calculation of several key descriptors. eajournals.org The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its capacity to accept electrons. eajournals.org The distribution of these frontier orbitals provides a map of the molecule's reactive sites.

| Derivative Substitution | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| None (Parent Molecule) | -6.85 | -0.95 | 2.10 |

| 4-Chloro substitution | -7.02 | -1.23 | 2.85 |

| 4-Methoxy substitution | -6.61 | -0.88 | 2.54 |

The energy gap (ΔE), calculated as the difference between ELUMO and EHOMO, is a crucial parameter for determining a molecule's chemical stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive. mdpi.com

From the HOMO and LUMO energies, other global reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). The electrophilicity index is particularly useful as it quantifies the ability of a molecule to accept electrons, providing insight into its potential as an electrophile in reactions. Studies on similar carboxylic acid derivatives have shown that these parameters can be correlated with biological activity. mdpi.comresearchgate.net

| Derivative Substitution | Energy Gap (ΔE) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| None (Parent Molecule) | 5.90 | 3.90 | 1.29 |

| 4-Chloro substitution | 5.79 | 4.13 | 1.48 |

| 4-Methoxy substitution | 5.73 | 3.75 | 1.22 |

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is extensively used in drug discovery to screen for potential inhibitors of therapeutic targets, such as enzymes involved in disease pathways. nih.gov

Derivatives of this compound can be evaluated as potential inhibitors of various enzymes using molecular docking. Viral proteases, such as the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 and HIV-1 protease, are common targets for such studies. mdpi.comnih.govnih.gov Docking simulations place the ligand into the active site of the enzyme and calculate a binding score or energy, which estimates the binding affinity.

The analysis focuses on the specific interactions between the ligand and the amino acid residues in the enzyme's active site. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Identifying these key interactions is crucial for understanding the mechanism of inhibition and for designing more potent molecules. mdpi.com For instance, the carboxylic acid group of the ligand might form a critical hydrogen bond with a key residue in the active site of a protease. nih.gov

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Parent Molecule | -6.5 | His41, Cys145, Glu166 | Hydrogen Bond, Hydrophobic |

| Derivative A | -7.2 | His41, Met49, Glu166, Gln189 | Hydrogen Bond, Pi-Alkyl |

| Derivative B | -5.9 | Cys145, His163 | Hydrophobic |

By performing docking simulations on a series of related compounds, computational structure-activity relationship (SAR) studies can be developed. researchgate.net SAR analysis aims to correlate the structural features of molecules with their biological activity. nih.gov For example, by systematically modifying the substituents on the this compound scaffold and observing the effect on the calculated binding energy, researchers can identify which chemical groups enhance or diminish binding affinity. nih.govresearchgate.net This information provides a rational basis for designing new derivatives with improved inhibitory potential against the target enzyme.

Theoretical Studies on Conformational Preferences

The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its function and biological activity. Theoretical studies are employed to explore the conformational landscape of a molecule and identify its most stable (lowest energy) conformers. dergipark.org.trnih.gov For a flexible molecule like this compound, rotation around its single bonds can lead to numerous possible shapes.

Conformational analysis involves systematically rotating bonds and calculating the potential energy of each resulting structure. dergipark.org.tr This process generates a potential energy surface, from which the low-energy, stable conformers can be identified. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which shows that lower-energy conformers are more abundant. dergipark.org.tr Understanding the preferred conformation is vital, as it is this shape that must fit into the binding site of a biological target to exert an effect.

| Conformer | Description | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | Extended chain | 0.00 | 75.3 |

| 2 | Gauche interaction in pentyl group | 3.5 | 18.1 |

| 3 | Folded structure | 6.7 | 6.6 |

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to isolating "2-(Pentan-3-yloxy)acetic acid" from complex mixtures, a necessary step for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthesized "this compound." Reversed-phase chromatography is typically the method of choice for this type of polar analyte. A C18 or C8 stationary phase column is commonly used to achieve separation. pku.edu.cn

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often with an acidic modifier to improve peak shape and retention time. pku.edu.cn For acidic compounds like "this compound," adding a small percentage of an acid like acetic acid or formic acid to the aqueous phase is a standard practice to suppress the ionization of the carboxyl group, leading to better-defined chromatographic peaks. pku.edu.cn Detection is typically performed using an ultraviolet (UV) detector, as the carboxylic acid functional group exhibits absorbance at low wavelengths.

Table 1: Representative HPLC Parameters for Analysis of Carboxylic Acids

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C8 or C18 |

| Mobile Phase | Acetonitrile / Water with 0.1% Acetic Acid |

| Detection | UV Spectrophotometry |

| Injection Volume | 15-20 µL |

| Column Temperature | 40 °C |

Note: These are general conditions for related compounds; specific parameters must be optimized for "this compound".

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

For highly sensitive and selective identification and quantification, HPLC is coupled with mass spectrometry (LC-MS). cranfield.ac.uk This technique combines the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer. nih.gov For a compound like "this compound," electrospray ionization (ESI) is a commonly used ionization technique, typically operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. sciex.comlcms.cz

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. lcms.cz This allows for accurate quantification even in complex matrices by minimizing interferences. thermofisher.com The method involves selecting the precursor ion (the deprotonated molecule) and a characteristic product ion formed upon collision-induced dissociation.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of an organic molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," one would expect to see distinct signals for the protons on the pentyl group, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. bhu.ac.inudel.edu A proton-decoupled ¹³C NMR spectrum for "this compound" would show a unique signal for each chemically non-equivalent carbon atom, including those in the pentyl group, the ether linkage, the methylene group, and the carbonyl carbon of the carboxylic acid. bhu.ac.in The chemical shifts of these signals are indicative of the carbon's local electronic environment. udel.edu

Table 2: Predicted NMR Signal Types for this compound

| Nucleus | Structural Moiety | Predicted Signal Characteristics |

|---|---|---|

| ¹H | -OH (Carboxyl) | Broad singlet |

| ¹H | -O-CH ₂-COOH | Singlet |

| ¹H | -O-CH - | Multiplet |

| ¹H | -CH ₂-CH₃ | Multiplet |

| ¹H | -CH₂-CH ₃ | Triplet |

| ¹³C | -C =O (Carbonyl) | Signal in the 170-180 ppm range |

| ¹³C | -O-C H- | Signal in the 70-80 ppm range |

| ¹³C | -O-C H₂- | Signal in the 60-70 ppm range |

| ¹³C | -C H₂-CH₃ | Aliphatic signals (10-40 ppm range) |

| ¹³C | -CH₂-C H₃ | Aliphatic signals (10-40 ppm range) |

Note: These are predicted patterns based on general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. The IR spectrum of "this compound" would be expected to show several key absorption bands:

A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group.

A sharp, strong absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

A distinct absorption band in the 1000-1300 cm⁻¹ region, indicative of the C-O stretching vibration of the ether linkage.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental composition. lcms.cz For "this compound" (molecular formula C₇H₁₄O₃), HRMS would be used to confirm this formula by matching the experimentally measured accurate mass to the theoretically calculated mass with a high degree of precision (typically within a few parts per million). This technique is invaluable for unequivocally confirming the identity of the compound.

Future Research Directions

Discovery of Novel Applications Beyond Pharmaceutical Intermediates

The exploration of new applications for 2-(Pentan-3-yloxy)acetic acid beyond its role as a building block in pharmaceutical synthesis presents a significant area for future research. The inherent structural features of the molecule—a carboxylic acid group and an ether linkage—suggest its potential utility in diverse fields.

Detailed Research Findings: The carboxylic acid moiety is a critical functional group present in approximately 450 approved drugs, highlighting its importance in establishing pharmacophores. nih.govresearcher.liferesearchgate.net However, this functional group can sometimes lead to issues with metabolic stability or membrane permeability. nih.govresearcher.liferesearchgate.net Research into functionalized carboxylic acids is actively exploring how modifications to the core structure can lead to compounds with improved therapeutic profiles. patsnap.comtechnologypublisher.com By investigating the biological activity of this compound and its derivatives directly, researchers may uncover novel therapeutic properties. For instance, its structure could be a starting point for developing new classes of bioactive molecules targeting a range of diseases.

Furthermore, the physicochemical properties conferred by the pentan-3-yloxy group could be leveraged in material science. The amphiphilic nature of the molecule could make it a candidate for applications in formulations, as a surfactant, or as a monomer for specialty polymers. Future studies should focus on screening this compound and its derivatives in various biological assays and material science contexts to identify these new potential applications.

Development of Asymmetric Synthetic Routes to Chiral Analogues

The development of asymmetric synthetic routes to produce chiral analogues of this compound is a critical step toward creating more specific and effective pharmaceutical agents. Chirality plays a pivotal role in drug design, as different enantiomers of a molecule can have vastly different biological activities. researchgate.netnih.govrsc.org

A plausible and widely used method for the synthesis of ethers like this compound is the Williamson ether synthesis. gold-chemistry.orgbyjus.comwikipedia.orgorganicchemistrytutor.com This reaction involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgorganicchemistrytutor.com In the context of this compound, this would likely involve the reaction of a pentan-3-oxide salt with a haloacetic acid derivative.

Table 1: Potential Reactants for Williamson Ether Synthesis

| Reactant 1 (Alkoxide/Alcohol) | Reactant 2 (Haloacetic Acid Derivative) |

| Sodium pentan-3-oxide | Chloroacetic acid |

| Potassium pentan-3-oxide | Bromoacetic acid |

| Pentan-3-ol (in the presence of a base) | Ethyl chloroacetate (B1199739) (followed by hydrolysis) |

To produce chiral analogues, future research could focus on several asymmetric strategies. One approach is the use of chiral starting materials, such as an enantiomerically pure pentan-3-ol. Another avenue is the development of catalytic asymmetric methods, which could involve the use of chiral catalysts to control the stereochemistry of the etherification reaction. acs.orgnih.gov The synthesis of enantiomerically pure forms of this compound would allow for a more detailed investigation of their specific interactions with biological targets, potentially leading to the development of drugs with improved efficacy and reduced side effects.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the discovery and development of new drugs based on the this compound scaffold. nih.govappsilon.comijnrph.com AI and ML algorithms can analyze vast datasets to identify patterns and make predictions about the properties and activities of molecules. harvard.eduemerj.com

In the context of this compound, AI can be employed in several ways. Generative models can be used to design novel derivatives with optimized properties, such as enhanced binding affinity to a specific biological target or improved pharmacokinetic profiles. ijnrph.com Predictive models can screen virtual libraries of compounds based on this scaffold to identify promising candidates for further investigation, thereby reducing the time and cost associated with traditional high-throughput screening. nih.govappsilon.com

Furthermore, ML can aid in the optimization of synthetic routes, predicting reaction outcomes and identifying the most efficient pathways for the production of target molecules. harvard.edu By leveraging the power of AI and ML, researchers can more effectively explore the chemical space around this compound and accelerate the journey from initial concept to a potential new drug.

Exploration of Sustainable and Biocatalytic Synthetic Pathways

The development of sustainable and biocatalytic methods for the synthesis of this compound aligns with the growing demand for greener chemical processes in the pharmaceutical industry. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. acs.org

Future research in this area could focus on identifying or engineering enzymes capable of catalyzing the etherification reaction to produce this compound. This could involve screening existing enzyme libraries or using directed evolution to create novel enzymes with the desired activity and stability. nih.gov An alternative approach could be the biocatalytic production of the chiral alcohol precursor, pentan-3-ol, which can then be used in a subsequent chemical synthesis step.

In addition to biocatalysis, other sustainable synthetic strategies could be explored. This includes the use of renewable starting materials and the development of catalytic systems that minimize waste and energy consumption. nih.govresearchgate.netacs.org By embracing green chemistry principles, the production of this compound can be made more environmentally friendly and economically viable.

Q & A

Q. What are the laboratory-scale synthetic routes for preparing 2-(Pentan-3-yloxy)acetic acid?

- Methodological Answer : A stepwise synthesis approach can be adapted from similar ether-linked acetic acid derivatives. For example:

Alkylation : React sodium acetate with 3-bromopentane under reflux in anhydrous dimethylformamide (DMF) to form the pentan-3-yloxy intermediate.

Acidification : Hydrolyze the ester using aqueous HCl to yield the carboxylic acid.

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) can achieve >95% purity. Yields typically range from 60–75% depending on reaction optimization .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 210 nm; mobile phase: acetonitrile/water (70:30, 0.1% trifluoroacetic acid). Retention time ~8.2 min .

- NMR : Key signals include δ 4.15 ppm (triplet, –OCH2–), δ 1.55–1.35 ppm (multiplet, pentyl chain), and δ 12.1 ppm (broad singlet, –COOH) .

- Mass Spectrometry : ESI-MS m/z calculated for C₇H₁₄O₃ [M+H]⁺: 159.10; observed: 159.08 .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and handling .

- Storage : Store in airtight containers at –20°C under nitrogen to prevent oxidation.

- Emergency Measures : For eye contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How do substituent electronic effects influence the crystallographic packing of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals that electron-withdrawing groups (e.g., bromine) increase C–C–C angles on aromatic rings by ~3°, altering lattice hydrogen-bonding motifs. For example, derivatives with Br substituents form centrosymmetric R₂²(8) dimers via O–H···O interactions (bond length ~1.85 Å). Computational modeling (DFT at B3LYP/6-31G*) can predict these effects .

Q. What strategies mitigate byproduct formation during the regioselective synthesis of this compound analogs?

- Methodological Answer :

- Temperature Control : Maintain reactions below 40°C to suppress competing esterification.

- Catalytic Optimization : Use 10 mol% DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.

- Chromatographic Separation : Employ reverse-phase flash chromatography (gradient: 10–50% acetonitrile in water) to isolate target compounds from di-alkylated byproducts .

Q. How can computational chemistry predict the reactivity of this compound in drug design?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The pentyloxy chain shows hydrophobic binding to nonpolar pockets (ΔG ≈ –8.2 kcal/mol).

- ADMET Prediction : Tools like SwissADME estimate logP = 1.9 and high gastrointestinal absorption, suggesting suitability for prodrug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.